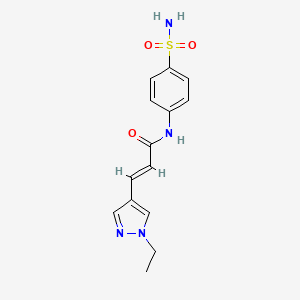![molecular formula C12H6F4N2O B14929410 [3-(1,1,2,2-Tetrafluoroethoxy)benzylidene]propanedinitrile](/img/structure/B14929410.png)
[3-(1,1,2,2-Tetrafluoroethoxy)benzylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide is a complex organic compound characterized by the presence of cyano groups and a tetrafluoroethoxy substituent on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenyl ring: The phenyl ring with the tetrafluoroethoxy substituent can be synthesized through a nucleophilic aromatic substitution reaction.
Vinyl cyanide formation: The vinyl cyanide moiety can be introduced via a Heck reaction, where a halogenated phenyl compound reacts with acrylonitrile in the presence of a palladium catalyst.
Final assembly: The final step involves the coupling of the phenyl ring with the vinyl cyanide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学的研究の応用
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
作用機序
The mechanism of action of 1-cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide involves its interaction with molecular targets, such as enzymes or receptors. The cyano groups and the tetrafluoroethoxy substituent can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
類似化合物との比較
Similar Compounds
1-Cyano-1-phenyl-2,2,2-trifluoroethanol: This compound has a similar structure but with a trifluoroethanol group instead of a tetrafluoroethoxy group.
2-Cyano-3-(trifluoromethyl)phenylacetonitrile: Another related compound with a trifluoromethyl group on the phenyl ring.
Uniqueness
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide is unique due to the presence of both cyano groups and the tetrafluoroethoxy substituent, which can impart distinct chemical and physical properties
特性
分子式 |
C12H6F4N2O |
|---|---|
分子量 |
270.18 g/mol |
IUPAC名 |
2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C12H6F4N2O/c13-11(14)12(15,16)19-10-3-1-2-8(5-10)4-9(6-17)7-18/h1-5,11H |
InChIキー |
SDVWOSVZNKUTEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


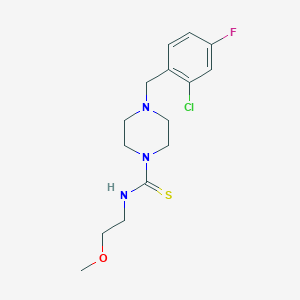
![ethyl 1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B14929333.png)
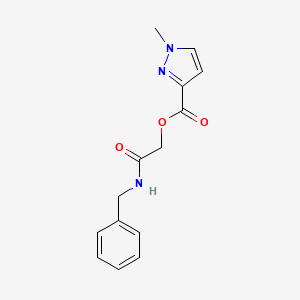
![1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929346.png)
![5-(4-ethenylbenzyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14929356.png)
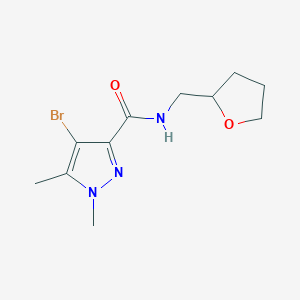
![N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929364.png)
![(2E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929376.png)
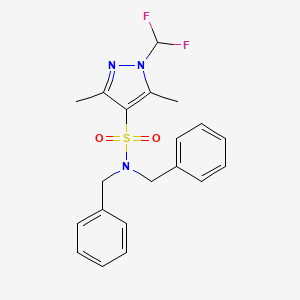
![2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(2,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14929381.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14929384.png)
![5-bromo-2-(difluoromethoxy)-N-[3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B14929391.png)
![1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929394.png)
